Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-
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Overview
Description
4-Cyanobenzylidene-4-n-butylaniline is an organic compound known for its unique properties and applications, particularly in the field of liquid crystals. This compound is characterized by the presence of a cyanobenzylidene group attached to a butylaniline moiety, which contributes to its distinct chemical behavior and utility in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzylidene-4-n-butylaniline typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-n-butylaniline. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Cyanobenzylidene-4-n-butylaniline may involve large-scale batch or continuous processes. These methods often utilize advanced techniques to optimize yield and purity, including the use of high-efficiency reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzylidene-4-n-butylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and other electrophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced derivatives .
Scientific Research Applications
4-Cyanobenzylidene-4-n-butylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of liquid crystals for display technologies and other advanced materials .
Mechanism of Action
The mechanism of action of 4-Cyanobenzylidene-4-n-butylaniline involves its interaction with specific molecular targets and pathways. For instance, in liquid crystal applications, it aligns in a particular orientation under the influence of external stimuli, such as electric fields, to modulate optical properties . In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
4-Methoxybenzylidene-4-n-butylaniline (MBBA): Known for its liquid crystalline properties.
N-(2-Hydroxy-4-methoxybenzylidene)-4-n-butylaniline (OHMBBA): Exhibits polymorphism and various crystalline phases
Properties
CAS No. |
39203-84-4 |
---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-[(4-butylphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C18H18N2/c1-2-3-4-15-9-11-18(12-10-15)20-14-17-7-5-16(13-19)6-8-17/h5-12,14H,2-4H2,1H3 |
InChI Key |
BLMGOWKLIOMCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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